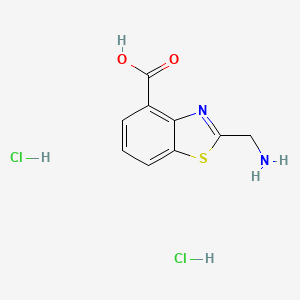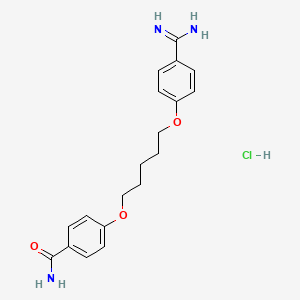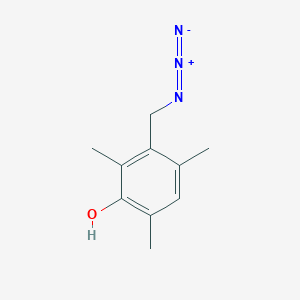
3-(Azidomethyl)-2,4,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azidomethyl)-2,4,6-trimethylphenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group on a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-2,4,6-trimethylphenol typically involves the introduction of an azido group to a pre-existing phenol derivative. One common method is the bromination of 2,4,6-trimethylphenol followed by nucleophilic substitution with sodium azide. The reaction conditions often include:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Azidation: Reacting the brominated intermediate with sodium azide (NaN₃) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido compounds.
化学反応の分析
Types of Reactions
3-(Azidomethyl)-2,4,6-trimethylphenol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), polar solvents (DMF, DMSO), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to moderate heat.
Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst, room temperature.
Major Products
Substitution: Various substituted phenols depending on the nucleophile used.
Reduction: 3-(Aminomethyl)-2,4,6-trimethylphenol.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
3-(Azidomethyl)-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 3-(Azidomethyl)-2,4,6-trimethylphenol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In biological systems, the azido group can be used to label proteins or nucleic acids, allowing for their detection and analysis.
類似化合物との比較
Similar Compounds
- 3,3-Bis(azidomethyl)oxetane
- 3-Azidomethyl-3-methyloxetane
- 3-(Azidomethyl)heptane
Uniqueness
3-(Azidomethyl)-2,4,6-trimethylphenol is unique due to its phenolic structure, which imparts specific chemical properties such as acidity and the ability to form hydrogen bonds. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in biological labeling.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
3-(azidomethyl)-2,4,6-trimethylphenol |
InChI |
InChI=1S/C10H13N3O/c1-6-4-7(2)10(14)8(3)9(6)5-12-13-11/h4,14H,5H2,1-3H3 |
InChIキー |
TWBOKTOZKCEMJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CN=[N+]=[N-])C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


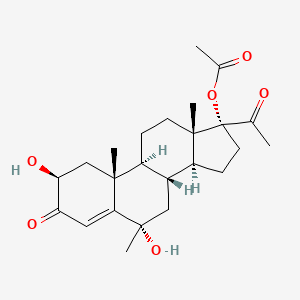
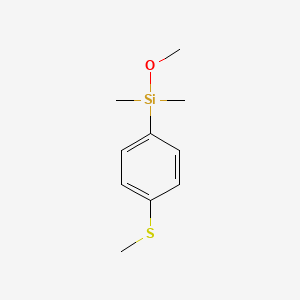

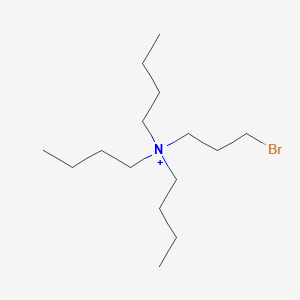
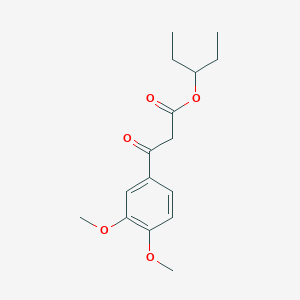

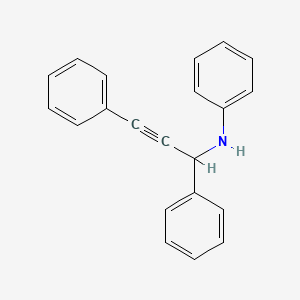

![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
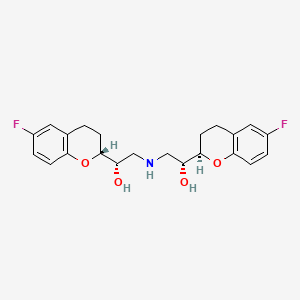
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)

